molecular formula C22H18N2O2 B12938998 9-Acridinecarboxylic acid, 4-(2-aminoethyl)phenyl ester CAS No. 99160-45-9

9-Acridinecarboxylic acid, 4-(2-aminoethyl)phenyl ester

Cat. No.: B12938998
CAS No.: 99160-45-9
M. Wt: 342.4 g/mol
InChI Key: BZMAJCUDKMCLBW-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)phenyl acridine-9-carboxylate is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate involves several steps. One common synthetic route includes the reaction of 2-aminoethylbenzene with acridine-9-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-(2-Aminoethyl)phenyl acridine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxylate group, converting it into an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Scientific Research Applications

4-(2-Aminoethyl)phenyl acridine-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other acridine derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound exhibits chemiluminescent properties, making it useful in biological assays and imaging techniques.

    Medicine: Acridine derivatives, including this compound, have shown potential in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate primarily involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This intercalation leads to the inhibition of DNA replication and transcription, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

4-(2-Aminoethyl)phenyl acridine-9-carboxylate can be compared with other acridine derivatives, such as:

The uniqueness of 4-(2-Aminoethyl)phenyl acridine-9-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

99160-45-9

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

[4-(2-aminoethyl)phenyl] acridine-9-carboxylate

InChI

InChI=1S/C22H18N2O2/c23-14-13-15-9-11-16(12-10-15)26-22(25)21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-12H,13-14,23H2

InChI Key

BZMAJCUDKMCLBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)OC4=CC=C(C=C4)CCN

Origin of Product

United States

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